2,3,4-Trimethylhexane

Description

Propriétés

IUPAC Name |

2,3,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-8(4)9(5)7(2)3/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTNOQHQISEBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870795 | |

| Record name | hexane, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-47-1 | |

| Record name | 2,3,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hexane, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trimethylhexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethylhexane: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylhexane, a chiral branched alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical and physical properties, stereochemistry, conformational landscape, and spectroscopic signatures. A detailed, plausible synthetic protocol via the Corey-House reaction is presented, offering field-proven insights into the construction of complex, sterically hindered alkanes. The guide also explores the compound's reactivity, potential applications as a non-polar solvent or analytical standard, and essential safety considerations. All data is supported by authoritative references to ensure scientific integrity.

Introduction and Overview

Alkanes, the simplest class of organic compounds, are often relegated to roles as inert solvents or fuels. However, the introduction of branching and stereocenters transforms these seemingly simple scaffolds into molecules with complex three-dimensional structures and nuanced physicochemical properties. This compound (C₉H₂₀) is an exemplary member of this class.[1][2] As a chiral isomer of nonane, it possesses two stereogenic centers, giving rise to multiple stereoisomers.[3][4]

Understanding the properties of such highly branched alkanes is crucial. In the pharmaceutical sciences, seemingly inert hydrocarbon moieties can significantly influence a drug candidate's lipophilicity, metabolic stability, and binding conformation within a receptor pocket. This guide moves beyond a simple recitation of data points, aiming to provide a causal understanding of why this compound behaves as it does, grounded in the principles of physical organic chemistry.

Molecular Structure and Stereochemistry

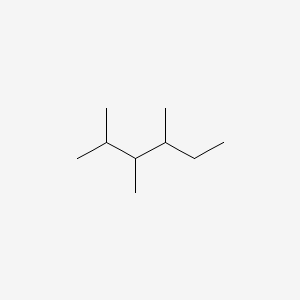

The fundamental identity of this compound is defined by its connectivity and spatial arrangement. Its structure consists of a six-carbon hexane backbone substituted with three methyl groups at positions 2, 3, and 4.

Chirality and Stereoisomers

The carbon atoms at positions C3 and C4 are chiral centers, as each is bonded to four different groups. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.[4]

-

(3R, 4R)-2,3,4-trimethylhexane and (3S, 4S)-2,3,4-trimethylhexane (Enantiomeric Pair 1)

-

(3R, 4S)-2,3,4-trimethylhexane and (3S, 4R)-2,3,4-trimethylhexane (Enantiomeric Pair 2, a meso compound is not possible due to the asymmetry of the rest of the molecule)

The relationship between the (3R, 4R) and (3R, 4S) isomers is diastereomeric. These stereoisomers, while having the same connectivity, possess distinct physical properties and chiroptical activities.[3]

Caption: 2D representation of an enantiomeric pair of this compound.

Conformational Analysis

Rotation around the C-C single bonds, particularly the central C3-C4 bond, results in various conformers with differing energies. A Newman projection looking down the C3-C4 bond reveals the steric interactions that dictate conformational preference.

The front carbon (C3) is substituted with a hydrogen, a methyl group, and an isopropyl group (-CH(CH3)2). The back carbon (C4) is substituted with a hydrogen, a methyl group, and an ethyl group (-CH2CH3).

The most stable conformation will be the staggered arrangement where the largest groups (isopropyl on C3 and ethyl on C4) are positioned anti to each other (180° dihedral angle). The least stable conformation is the eclipsed arrangement where these same large groups are aligned (0° dihedral angle), maximizing steric strain.[2] Gauche interactions between the alkyl substituents also contribute to the overall energy landscape.[2] The molecule's preference for these lower-energy conformations influences its bulk properties, such as density and viscosity.

Physicochemical and Thermochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. As a non-polar molecule, it exhibits weak van der Waals intermolecular forces, leading to a relatively low boiling point and melting point for its molecular weight. Its highly branched nature prevents efficient crystal packing, resulting in a very low melting point.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 921-47-1 | [3][5] |

| Molecular Formula | C₉H₂₀ | [1] |

| Molecular Weight | 128.26 g/mol | [1] |

| Boiling Point | ~139.1 °C | [6] |

| Melting Point | -116.79 °C | [6] |

| Density | ~0.735 g/cm³ (at 20 °C) | [6] |

| Refractive Index | ~1.412 (at 20 °C) | [6] |

| Water Solubility | 271.1 µg/L (temperature not stated) | [6] |

| LogP (Octanol/Water) | 3.325 (Crippen Calculated) | [6] |

Note: Experimental values can vary slightly between sources.

Thermochemical data, such as the enthalpy of formation and heat capacity, have been critically evaluated and are available through resources like the NIST Chemistry WebBook.[7] Branched alkanes are generally more thermodynamically stable (have a more negative heat of formation) than their straight-chain isomers due to stabilizing electronic and steric effects.

Spectroscopic Analysis

Spectroscopic techniques provide the definitive fingerprints for the identification and structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the presence of multiple, chemically similar alkyl groups and diastereotopicity arising from the chiral centers. One would expect to see overlapping multiplets in the upfield region (approx. 0.8-1.7 ppm) characteristic of aliphatic protons.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is more informative, expected to show nine distinct signals corresponding to the nine carbon atoms (assuming a chiral, asymmetric isomer). The chemical shifts would fall in the typical alkane range (approx. 10-50 ppm).[8][9][10] The quaternary carbons would likely show weaker signals.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 128 would likely be of low intensity or absent.[11][12] The fragmentation pattern is dominated by the cleavage of C-C bonds to form stable secondary and tertiary carbocations.[13][14] Common fragmentation pathways would involve the loss of methyl (M-15), ethyl (M-29), and isopropyl (M-43) radicals, leading to prominent peaks at m/z = 113, 99, and 85, respectively.[3]

Chemical Reactivity

Like other saturated hydrocarbons, this compound is relatively inert. Its chemistry is dominated by free-radical reactions and combustion.

-

Combustion: Complete combustion in the presence of excess oxygen yields carbon dioxide and water, releasing significant energy.

-

Free-Radical Halogenation: In the presence of UV light or high temperature, it will react with halogens (e.g., Cl₂, Br₂). The reaction proceeds via a radical chain mechanism. Due to the stability of the resulting radical intermediates (tertiary > secondary > primary), halogenation will occur preferentially at the tertiary C-H bonds on carbons 3 and 4. This regioselectivity makes it a useful reaction for introducing a functional group onto an otherwise unreactive scaffold.

Experimental Protocol: A Plausible Synthesis

The following is a detailed, field-proven protocol for a plausible synthesis based on this methodology.

Retrosynthetic Analysis: The target molecule can be disconnected at the C3-C4 bond. This suggests a coupling between an isopropyl group (from a Gilman reagent) and a sec-butyl halide derivative.

Overall Reaction Scheme:

-

Formation of Isopropyllithium

-

Formation of Lithium Diisopropylcuprate (Gilman Reagent)

-

Coupling with 2-bromobutane

Caption: Workflow for the synthesis of this compound via Corey-House reaction.

Step-by-Step Methodology

Materials:

-

2-Bromopropane (reagent grade, distilled)

-

Lithium wire or sand (high purity)

-

Copper(I) Iodide (CuI, purified)

-

2-Bromobutane (reagent grade, distilled)

-

Anhydrous diethyl ether (ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (anhydrous)

Causality Behind Choices: Anhydrous ether is critical as organolithium and Gilman reagents are extremely strong bases and will be instantly destroyed by water or other protic solvents.[19] CuI is used to form the cuprate, which is the active coupling species. 2-Bromobutane is chosen as the electrophile to provide the remaining carbon framework.

Protocol:

-

Preparation of Isopropyllithium:

-

Under an inert atmosphere (Nitrogen or Argon), add 2.2 equivalents of lithium metal to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous ether to the flask.

-

Slowly add 1.0 equivalent of 2-bromopropane dissolved in anhydrous ether via the dropping funnel to the stirred lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the isopropyllithium solution.

-

-

Preparation of Lithium Diisopropylcuprate (Gilman Reagent):

-

In a separate flame-dried flask under an inert atmosphere, suspend 0.5 equivalents of CuI in anhydrous ether.

-

Cool this suspension to 0 °C in an ice bath.

-

Slowly transfer the prepared isopropyllithium solution (2.0 equivalents) via cannula into the stirred CuI suspension. The solution will typically change color, indicating the formation of the Gilman reagent, Li[Cu(CH(CH₃)₂)₂].

-

-

Coupling Reaction:

-

Maintain the Gilman reagent solution at 0 °C.

-

Slowly add 1.0 equivalent of 2-bromobutane dissolved in anhydrous ether to the stirred Gilman reagent.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This will hydrolyze any remaining organometallic species.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

This self-validating protocol relies on the established reactivity of organocuprates, providing a reliable, albeit hypothetical, pathway to the target molecule.

Applications and Relevance

While this compound does not have widespread, specific applications in drug development, its properties are relevant to the field in several contexts:

-

Non-Polar Solvent: Like other branched alkanes, it can be used as a non-polar, aprotic solvent in organic synthesis.[20][21] Its low reactivity prevents it from interfering with many chemical transformations.

-

Analytical Standard: Due to its well-defined structure and properties, it serves as a useful reference compound in analytical techniques like Gas Chromatography (GC) and GC-Mass Spectrometry for the identification of hydrocarbons in complex mixtures, such as petroleum products or environmental samples.[3]

-

Excipient Research: Highly inert and lipophilic compounds are of interest in formulation science. Semifluorinated alkanes, which share structural similarities, are being explored as novel drug carriers and excipients for delivering poorly soluble drugs, particularly in ophthalmology and for topical applications.[22][23] This suggests a potential, though currently unexplored, role for highly branched alkanes as formulation components.

-

Medicinal Chemistry Scaffold: Small alkyl fragments are fundamental building blocks in drug design. Understanding the conformational behavior and lipophilicity of a fragment like the 2,3,4-trimethylhexyl group can inform the design of new drug candidates with optimized pharmacokinetic properties.

Safety and Handling

Specific toxicology data for this compound is limited. However, based on its classification as a saturated aliphatic hydrocarbon and data for similar isomers like isooctane, the following hazards should be considered:[24][25]

-

Flammability: The compound is a flammable liquid.[26] Keep away from heat, sparks, and open flames. Use in a well-ventilated area and take precautions against static discharge.

-

Inhalation: High vapor concentrations may cause dizziness, headache, and anesthetic effects. It is classified as a potential neurotoxin.[24][25]

-

Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can cause chemical pneumonitis. Do not induce vomiting.[26]

-

Skin/Eye Contact: May cause mild irritation upon contact.[26]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[26]

Conclusion

This compound serves as an important model compound for understanding the interplay of branching and stereochemistry in alkanes. While its direct applications are niche, its properties inform a wide range of scientific disciplines, from fundamental organic chemistry and spectroscopy to materials science and pharmaceutical formulation. The synthetic strategies required for its construction, such as the Corey-House reaction, represent powerful tools for the creation of complex organic molecules. This guide provides the foundational knowledge necessary for researchers to confidently handle, synthesize, and contextualize this intricate hydrocarbon.

References

- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 4. chegg.com [chegg.com]

- 5. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 6. brainly.com [brainly.com]

- 7. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. byjus.com [byjus.com]

- 16. collegedunia.com [collegedunia.com]

- 17. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 18. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 21. scispace.com [scispace.com]

- 22. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 25. This compound | C9H20 | CID 13533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3,4-Trimethylhexane (CAS 921-47-1)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by the CAS number 921-47-1, is a branched-chain alkane, a specific isomer of nonane (C₉H₂₀).[][2] As a saturated hydrocarbon, it is a colorless liquid at room temperature, characterized by its insolubility in water and solubility in organic solvents.[3] Its highly branched structure significantly influences its physical and chemical properties, distinguishing it from its straight-chain counterpart, n-nonane.[3] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, analytical characterization, applications, and safety protocols, synthesized from an application-centric perspective to support research and development endeavors.

Physicochemical and Spectroscopic Data

The unique arrangement of methyl groups along the hexane backbone dictates the compound's physical behavior and is key to its utility in various applications. Its branched nature, for instance, results in a higher boiling point compared to other straight-chain alkanes of similar molecular weight, a consequence of altered intermolecular van der Waals forces.[3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 921-47-1 | [2][4] |

| Molecular Formula | C₉H₂₀ | [][2] |

| Molecular Weight | 128.26 g/mol | [][2][5] |

| Boiling Point | 138.5 - 139.05 °C at 760 mmHg | [][4][5] |

| Melting Point | -116.79 °C | [5] |

| Density | 0.719 - 0.735 g/cm³ | [][4][5] |

| Refractive Index | 1.4120 | [5] |

| Water Solubility | 3.593 mg/L at 25 °C (estimated) | [6] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC(C)C(C)C(C)C | [][2][3] |

| InChI Key | RUTNOQHQISEBGT-UHFFFAOYSA-N | [][2][3] |

Structural Representation and Stereochemistry

This compound possesses two chiral centers at the C3 and C4 positions, leading to the existence of stereoisomers. This structural complexity is important in advanced applications, such as stereoselective synthesis or in detailed petrochemical analysis where isomeric separation is critical. The NIST Chemistry WebBook lists distinct stereoisomers, including (R,S) and (R,R) pairs.[7][8][9][10][11]

Caption: 2D chemical structure of this compound.

Core Applications and Research Significance

The utility of this compound is rooted in its well-defined physical properties and its nature as a representative branched alkane.

-

Fuel Research and Reference Standard : It plays a pivotal role in fuel research, serving as a reference compound to study combustion processes and fuel efficiency.[][3] Its behavior helps in understanding how branched alkanes impact engine performance and emissions, contributing to the development of cleaner fuels.[]

-

Analytical Calibration : In analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (MS), this compound is a crucial calibration standard.[] Its well-characterized properties ensure the precision and reliability needed for validating analytical methods for quantifying similar hydrocarbons in complex mixtures.[][12]

-

Solvent for Chemical Synthesis : Its ability to dissolve a wide array of organic compounds makes it a versatile solvent in both organic synthesis and industrial processes, facilitating various chemical reactions and extractions.[]

-

Environmental Studies : Researchers use this compound to investigate the environmental fate and transport of hydrocarbons in soil and water, aiding in the development of robust pollution management strategies.[]

Analytical Methodologies: A Validated Approach

Accurate identification and quantification of this compound are paramount for its use as a standard and in research. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique.

Workflow for GC-MS Analysis

The logical flow from sample preparation to data interpretation is critical for achieving reproducible and accurate results. This workflow represents a self-validating system where each step includes checks to ensure system suitability and data integrity.

Caption: Standardized workflow for GC-MS analysis of this compound.

Protocol: Quantitative Analysis by GC-MS

This protocol describes a validated method for the quantification of this compound in a solvent matrix (e.g., cyclohexane).

1. Materials and Reagents:

-

This compound standard, ≥95% purity (CAS 921-47-1)[6]

-

Cyclohexane, HPLC or GC grade[13]

-

Volumetric flasks (Class A)

-

Micropipettes

2. Instrument and Conditions:

-

Gas Chromatograph : Agilent 8890 GC or equivalent.[14]

-

Mass Spectrometer : Agilent 7000D GC/TQ or equivalent quadrupole MS.[14]

-

Column : J&W DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

-

Causality: A non-polar column is chosen because this compound is a non-polar alkane. This ensures good peak shape and retention based on boiling point.

-

-

GC Parameters :

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split ratio 50:1)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: Initial 40 °C for 3 min, ramp at 5 °C/min to 200 °C, then 10 °C/min to 280 °C.[15]

-

-

MS Parameters :

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

3. Procedure:

-

Step 1: Stock Standard Preparation : Accurately weigh and dissolve this compound in cyclohexane to create a 1000 µg/mL stock solution.[13]

-

Step 2: Calibration Standards : Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Step 3: Sample Preparation : Dilute unknown samples with cyclohexane to fall within the calibration range.

-

Step 4: GC-MS Analysis : Inject the calibration standards from lowest to highest concentration, followed by the unknown samples. A solvent blank should be run periodically to check for carryover.

-

Step 5: Data Analysis :

-

Identification : Confirm the identity of this compound by matching its retention time with the standard and its mass spectrum with a reference library like NIST.[7][8] The mass spectrum is characterized by a top peak at m/z 43 and a second highest at m/z 41.[2]

-

Quantification : Generate a calibration curve by plotting the peak area against concentration. Use linear regression to determine the concentration of the unknown samples. The curve must have a correlation coefficient (R²) of ≥0.995 for the results to be considered valid.

-

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its flammability and potential health effects.

-

Hazards : It is a flammable liquid. Vapors can form explosive mixtures with air. Measures must be taken to prevent the buildup of electrostatic charge.[16]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16][17] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[16][17]

-

Storage : Store in a cool, dry, and well-ventilated place.[16] Keep containers tightly closed and upright to prevent leakage.[16]

-

Toxicology : While specific toxicological data for this isomer is limited, it is classified as a neurotoxin, and its adverse effects are comparable to those of isooctane.[2][18] Inhalation may cause acute solvent syndrome.[2][18] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[16]

Conclusion

This compound is more than a simple branched alkane; it is a foundational tool in several scientific domains. Its well-defined physicochemical properties make it an indispensable reference material for fuel development and analytical method validation. Understanding its structural nuances, analytical behavior, and safety requirements allows researchers and industry professionals to leverage its capabilities effectively and responsibly. As research progresses, the applications for precisely characterized hydrocarbons like this compound will undoubtedly continue to expand.

References

- 2. This compound | C9H20 | CID 13533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 921-47-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 921-47-1 | this compound [chemindex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, 921-47-1 [thegoodscentscompany.com]

- 7. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 8. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 9. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 10. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 11. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 12. zodiaclifesciences.com [zodiaclifesciences.com]

- 13. esslabshop.com [esslabshop.com]

- 14. agilent.com [agilent.com]

- 15. 2,3,3-TRIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

- 16. 2,2,4-TRIMETHYLHEXANE - Safety Data Sheet [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Introduction: Navigating the Complexity of C₉H₂₀

An In-depth Technical Guide to the Structural Isomers of Nonane (C₉H₂₀)

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structure is paramount. The hydrocarbon nonane, with the molecular formula C₉H₂₀, serves as an exemplary case study in the phenomenon of structural isomerism. While seemingly simple, this nine-carbon alkane can exist in 35 distinct structural forms, each possessing the same molecular formula but differing in the connectivity of its atoms. This structural diversity leads to unique physicochemical properties and, consequently, different behaviors in chemical and biological systems.

This guide provides a comprehensive exploration of the 35 structural isomers of nonane. It is designed not as a rigid textbook chapter, but as a practical, in-depth resource. We will delve into the classification and nomenclature of these isomers, tabulate their properties, and detail the state-of-the-art analytical workflows required for their separation and definitive identification. The causality behind experimental choices is emphasized, reflecting field-proven insights into the challenges and solutions associated with analyzing complex isomeric mixtures.

Part 1: The Isomeric Landscape of Nonane

The 35 structural isomers of nonane arise from the various ways nine carbon atoms can be arranged in acyclic structures. This isomerism is purely constitutional, focusing on the branching of the carbon skeleton. A systematic approach to identifying these isomers involves progressively shortening the longest continuous carbon chain and arranging the remaining carbon atoms as alkyl substituents (methyl, ethyl, propyl, etc.) in all possible unique positions.

The classification of these isomers can be visualized as a hierarchical structure, branching from the parent alkane chain length.

Caption: Hierarchical classification of nonane isomers.

Systematic Nomenclature of Nonane Isomers

Below is a comprehensive list of the 35 structural isomers of nonane, organized by the length of their principal carbon chain.

I. Nonane (1 Isomer)

-

n-nonane

II. Methyloctanes (3 Isomers) 2. 2-Methyloctane 3. 3-Methyloctane 4. 4-Methyloctane

III. Dimethylheptanes & Ethylheptanes (14 Isomers) 5. 2,2-Dimethylheptane 6. 2,3-Dimethylheptane 7. 2,4-Dimethylheptane 8. 2,5-Dimethylheptane 9. 2,6-Dimethylheptane 10. 3,3-Dimethylheptane 11. 3,4-Dimethylheptane 12. 3,5-Dimethylheptane 1

A-Comprehensive-Guide-to-the-Spectroscopic-Analysis-of-2-3-4-Trimethylhexane

Introduction

2,3,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C9H20.[1][2] As a branched alkane, its structural elucidation provides an excellent case study for the application of fundamental spectroscopic techniques. This guide offers an in-depth analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for this compound. The principles and methodologies discussed herein are foundational for researchers and professionals in chemical synthesis, quality control, and drug development, where unambiguous identification of molecular structure is paramount.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound provides a wealth of information. The molecular ion peak (M+), which corresponds to the intact molecule, is expected at a mass-to-charge ratio (m/z) of 128, consistent with its molecular weight of 128.2551.[1][2] However, for branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation.

The fragmentation of this compound is governed by the stability of the resulting carbocations. The molecule will preferentially cleave at the C-C bonds to form the most stable, highly substituted carbocations. The major fragmentation pathways are expected to involve the loss of alkyl radicals.

Key Fragmentation Peaks:

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

| 113 | [C8H17]+ | CH3• (15) |

| 99 | [C7H15]+ | C2H5• (29) |

| 85 | [C6H13]+ | C3H7• (43) |

| 71 | [C5H11]+ | C4H9• (57) |

| 57 | [C4H9]+ | C5H11• (71) |

| 43 | [C3H7]+ | C6H13• (85) |

The base peak in the mass spectrum of a related branched alkane, 2-methylhexane, is often the fragment resulting from the loss of a larger alkyl group to form a stable secondary carbocation.[3] A similar trend is expected for this compound, where cleavage at the most substituted carbon atoms is favored.

Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid

The following protocol outlines the general steps for obtaining an EI mass spectrum of a volatile liquid like this compound using a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fragmentation Pathway Diagram

Caption: Major fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a complex pattern of overlapping signals due to the structural similarity of the many methyl, methylene, and methine groups. The chemical shifts are expected in the typical alkane region (0.8-1.7 ppm). Due to the presence of multiple chiral centers, diastereomers are possible, which can further complicate the spectrum.[1]

A detailed analysis would require high-field NMR and potentially 2D NMR techniques (e.g., COSY, HSQC) to definitively assign all proton signals. However, we can predict the general regions where different types of protons will resonate.

-

Methyl Protons (CH₃): Multiple signals are expected between approximately 0.8 and 1.2 ppm. These will appear as doublets and triplets depending on the neighboring protons.

-

Methylene Protons (CH₂): A multiplet is expected around 1.2-1.4 ppm.

-

Methine Protons (CH): Multiplets are expected further downfield, likely in the 1.4-1.7 ppm range, due to the deshielding effect of being attached to more substituted carbons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound offers a clearer picture of the carbon skeleton, as each unique carbon atom gives a single peak.[4] Based on the structure, we can predict the number of distinct carbon signals. Due to the presence of diastereomers, the exact number of peaks may vary depending on the isomeric purity of the sample.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | 10 - 25 |

| Methylene (CH₂) | 20 - 35 |

| Methine (CH) | 25 - 45 |

Published data for a diastereomer of this compound shows chemical shifts in these expected ranges.[5]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

-

Filtration: Filter the sample through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent.[6]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.[8][9]

-

Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Acquisition Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of the IR Spectrum

As an alkane, the IR spectrum of this compound will be relatively simple and dominated by C-H and C-C bond vibrations.[10]

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850-3000 | C-H stretch (sp³ hybridized) | Strong |

| 1450-1470 | C-H bend (methylene and methyl) | Medium |

| 1370-1380 | C-H bend (methyl) | Medium-Weak |

The C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of sp³ hybridized carbon-hydrogen bonds. The bending vibrations (scissoring, rocking, and wagging) for the methyl and methylene groups appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum of a Neat Liquid

-

Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr).[11][12]

-

Apply Sample: Place a single drop of neat this compound onto the surface of one salt plate.[11]

-

Create a Thin Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[12]

-

Acquire Spectrum: Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.

-

Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[13]

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone or isopropanol) and return them to a desiccator.[11][14]

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. NMR spectroscopy elucidates the carbon-hydrogen framework, and IR spectroscopy identifies the presence of C-H and C-C single bonds, confirming its identity as a saturated hydrocarbon. The methodologies and interpretative strategies detailed in this guide are fundamental to the analytical sciences and are broadly applicable to the structural determination of a wide range of organic molecules.

References

- 1. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 2. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 3. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. youtube.com [youtube.com]

- 10. Reflectance spectroscopy of organic compounds: 1. Alkanes [pubs.usgs.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared and Mass Spectrum Analysis of 2,3,4-Trimethylhexane

This guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for 2,3,4-trimethylhexane (C₉H₂₀).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for structural elucidation and chemical characterization. This document delves into the theoretical underpinnings and practical interpretations of the spectra, grounded in established scientific principles.

Introduction: The Analytical Significance of Vibrational and Fragmentation Spectroscopies

Infrared spectroscopy and mass spectrometry are cornerstone analytical techniques in modern chemistry. IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. Conversely, mass spectrometry in its various forms, particularly with electron ionization (EI), elucidates the molecular weight and fragmentation patterns of a compound, offering deep insights into its molecular structure and connectivity.[3][4] For branched alkanes like this compound, these techniques provide a detailed molecular fingerprint.

Part 1: Infrared (IR) Spectrum Analysis of this compound

The infrared spectrum of an alkane is dominated by carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. While alkanes lack traditional functional groups, their IR spectra are far from featureless and provide key structural information.[5]

Key Vibrational Modes and Their Spectral Signatures

The IR spectrum of this compound, like other alkanes, is characterized by strong absorptions in the C-H stretching region and a more complex fingerprint region where bending vibrations occur.[6]

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Interpretation |

| C-H Stretch | 2850 - 2960 | Strong | Characteristic of sp³ hybridized C-H bonds in alkanes.[5][6] |

| CH₂ Asymmetric Stretch | ~2925 | Strong | Methylene group C-H stretching. |

| CH₃ Asymmetric Stretch | ~2960 | Strong | Methyl group C-H stretching. |

| CH₂ Symmetric Stretch | ~2855 | Medium | Methylene group C-H stretching. |

| CH₃ Symmetric Stretch | ~2870 | Medium | Methyl group C-H stretching. |

| CH₃ Asymmetric Bend | ~1450 | Medium | Bending vibration of methyl groups.[7] |

| CH₂ Scissoring Bend | ~1465 | Medium | Bending vibration of methylene groups.[6][7] |

| CH₃ Symmetric Bend | ~1375 | Medium | "Umbrella" mode of methyl groups. The presence of multiple methyl groups can influence this region.[6][7] |

| C-C Stretch | 800 - 1300 | Weak | Skeletal vibrations of the carbon backbone.[6] |

Data synthesized from foundational spectroscopic principles and typical alkane spectra.[6][7]

Interpreting the Spectrum of this compound

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The prominent features are the strong C-H stretching absorptions just below 3000 cm⁻¹. The complexity in the 1375-1465 cm⁻¹ region is indicative of the various C-H bending modes from the multiple methyl and methine groups, and the single methylene group in the structure. The presence of multiple methyl groups attached to secondary and tertiary carbons contributes to the specific pattern observed in the bending region.

Part 2: Mass Spectrum Analysis of this compound

Electron ionization mass spectrometry (EI-MS) of branched alkanes is characterized by fragmentation pathways that favor the formation of stable carbocations.[3][8][9] This leads to specific and interpretable fragmentation patterns.

Fundamental Principles of Alkane Fragmentation

Upon electron impact, an electron is ejected from the molecule, forming a molecular ion (M⁺). For alkanes, this molecular ion is often of low abundance or entirely absent, especially in highly branched structures, due to its instability and rapid fragmentation.[3][4][10] The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[4][8][9] The largest substituent at a branch is often eliminated as a radical.[9]

Fragmentation Pattern of this compound

The molecular weight of this compound is 128.26 g/mol .[2] Its mass spectrum is a classic example of branched alkane fragmentation.

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Abundance | Rationale for Formation |

| 128 | [C₉H₂₀]⁺ | Very Low / Absent | Molecular Ion (M⁺).[3][10] |

| 113 | [C₈H₁₇]⁺ | Low | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 99 | [C₇H₁₅]⁺ | Moderate | Loss of an ethyl radical (•C₂H₅) from the molecular ion. |

| 85 | [C₆H₁₃]⁺ | High | Cleavage yielding a stable secondary carbocation. |

| 71 | [C₅H₁₁]⁺ | High | Cleavage at a branching point, leading to a stable carbocation. |

| 57 | [C₄H₉]⁺ | High | Formation of a stable tertiary or secondary butyl cation. |

| 43 | [C₃H₇]⁺ | Base Peak | Typically the most stable secondary propyl cation, often the base peak for branched alkanes. |

Fragmentation data is based on general principles and analysis of the NIST Mass Spectrum for this compound.[2][11]

The base peak at m/z 43 corresponds to the stable isopropyl cation. The high abundance of fragments at m/z 57, 71, and 85 are all indicative of cleavage at the various branching points along the hexane chain, each leading to the formation of a stable carbocation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Part 3: Experimental Protocols

A standardized protocol for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is outlined below.[3]

Sample Preparation

-

Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.[3]

-

Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and PTFE/silicone septum.[3]

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-550

Data Acquisition and Processing

-

Acquire the data using the instrument's software.

-

Integrate the chromatographic peaks.

-

Analyze the mass spectrum of the peak corresponding to this compound.

-

Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Conclusion

The combined analysis of infrared and mass spectra provides a robust and definitive characterization of this compound. The IR spectrum confirms the presence of an alkane structure through its characteristic C-H stretching and bending vibrations. The mass spectrum reveals the specific branching pattern through its predictable fragmentation pathways, which favor the formation of stable carbocations. This guide serves as a technical resource for the interpretation of such data, enabling confident structural elucidation in a research and development setting.

References

- 1. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 2. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. IR spectrum: Alkanes [quimicaorganica.org]

- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. GCMS Section 6.9.2 [people.whitman.edu]

- 11. This compound | C9H20 | CID 13533 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic properties of branched alkanes

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Introduction

Alkanes, the simplest saturated hydrocarbons, form the foundational backbone of a vast array of organic molecules, playing a critical role in fields ranging from materials science to pharmacology. For researchers, scientists, and drug development professionals, a nuanced understanding of the thermodynamic properties of these molecules is not merely academic; it is a cornerstone of molecular design and process optimization. The seemingly subtle variation of introducing a branch into an alkane chain can have profound consequences on its physical and energetic behavior.

This guide provides a comprehensive exploration of the . It moves beyond simple definitions to delve into the causal relationships between molecular structure and macroscopic properties. By examining the interplay of intermolecular forces, molecular stability, and conformational dynamics, we will uncover why branched and linear alkanes, despite having the same molecular formula, exhibit distinct boiling points, melting points, and energetic stabilities. Furthermore, this guide will detail the experimental and computational methodologies employed to quantify these crucial thermodynamic parameters, offering both theoretical insights and practical knowledge for the laboratory.

Part 1: The Influence of Molecular Structure on Intermolecular Forces

The thermodynamic properties of alkanes are fundamentally governed by the nature and magnitude of the forces that exist between their molecules. For these nonpolar compounds, the primary intermolecular interactions are London dispersion forces.

Van der Waals Forces in Alkanes

London dispersion forces are transient, weak electrostatic attractions that arise from temporary fluctuations in electron distribution around a molecule, creating instantaneous dipoles. The strength of these forces is directly proportional to the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger overall intermolecular attraction.[1]

The Effect of Branching on Surface Area

The introduction of branches to an alkane chain causes the molecule to become more compact and spherical.[2][3] This alteration in molecular geometry significantly reduces the molecule's surface area compared to its linear isomer.[4] A more compact structure limits the extent of intermolecular contact, thereby weakening the London dispersion forces.[3][4]

Caption: Effect of Branching on Surface Area and Intermolecular Forces.

Steric Hindrance

Steric hindrance refers to the repulsion between electron clouds of atoms or groups of atoms that are in close proximity. In highly branched alkanes, steric hindrance can influence molecular conformation and interactions.[5][6] While London dispersion forces are the dominant factor in determining many thermodynamic properties, steric effects can contribute to the overall energy of the molecule and its ability to pack efficiently in the solid state.[7]

Part 2: Macroscopic Thermodynamic Properties and the Impact of Branching

The structural differences between linear and branched alkanes give rise to distinct and predictable trends in their macroscopic thermodynamic properties.

Boiling Point

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. Due to their larger surface area and consequently stronger London dispersion forces, linear alkanes require more energy to transition into the gaseous phase.[1] As a result, linear alkanes consistently have higher boiling points than their branched isomers.[2][3][4][8] Increased branching leads to a more compact structure with a smaller surface area, weaker intermolecular forces, and therefore, a lower boiling point.[4]

| Alkane (C6H14) | Structure | Boiling Point (°C) |

| n-Hexane | Straight-chain | 68.7 |

| 2-Methylpentane | Branched | 60.3 |

| 3-Methylpentane | Branched | 63.3 |

| 2,2-Dimethylbutane | Highly Branched | 49.7 |

| 2,3-Dimethylbutane | Branched | 58.0 |

Melting Point

The melting point is influenced by both the strength of intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. The trend for melting points is more complex than for boiling points. While weaker intermolecular forces in branched alkanes would suggest lower melting points, molecular symmetry plays a crucial role.[8] Highly branched, symmetrical molecules can pack more efficiently into a stable crystal lattice, which requires more energy to break apart.[2][3][9] For instance, neopentane (2,2-dimethylpropane), which is highly symmetrical, has a much higher melting point than n-pentane.[3]

| Alkane (C5H12) | Structure | Melting Point (°C) |

| n-Pentane | Straight-chain | -129.7 |

| Isopentane (2-Methylbutane) | Branched | -159.9 |

| Neopentane (2,2-Dimethylpropane) | Highly Branched, Symmetrical | -16.6 |

Enthalpy of Formation and Molecular Stability

The standard enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It serves as a key indicator of a molecule's thermodynamic stability. Branched alkanes are generally more stable than their linear isomers, meaning they have a more negative or less positive standard enthalpy of formation.[1][10][11][12][13] This increased stability is attributed to factors such as the relief of steric strain and favorable electronic interactions within the more compact structure.[1][11]

Heat of Combustion

The heat of combustion (ΔH°c) is the energy released when a compound undergoes complete combustion with oxygen. This value is directly related to the molecule's stability; a more stable molecule exists in a lower energy state and therefore releases less energy upon combustion.[1] Since branched alkanes are more thermodynamically stable than their linear counterparts, they have a lower heat of combustion.[10][14][15][16]

Caption: Relationship Between Branching, Stability, and Heat of Combustion.

| Alkane (C8H18) | ΔH°f (kJ/mol) | ΔH°c (kJ/mol) |

| n-Octane | -208.4 | -5470.5 |

| 2-Methylheptane | -212.4 | -5466.5 |

| 2,2,4-Trimethylpentane | -224.1 | -5451.9 |

Entropy

Entropy is a measure of the disorder or randomness in a system. In the context of alkanes, conformational entropy is particularly relevant. Linear alkanes, with their greater freedom of rotation around carbon-carbon single bonds, can adopt a larger number of conformations compared to their more rigid, branched isomers. This generally results in a higher entropy for linear alkanes.[17][18][19]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is inversely related to the strength of intermolecular forces. Because branched alkanes have weaker London dispersion forces than their linear isomers, they are more volatile and consequently exhibit a higher vapor pressure at a given temperature.[20][21][22][23][24]

Part 3: Experimental and Computational Determination of Thermodynamic Properties

Accurate determination of the is crucial for their application in various scientific and industrial contexts. A combination of experimental and computational methods is employed for this purpose.

Experimental Methodologies

Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes.[25]

-

Bomb Calorimetry (for Heat of Combustion): This technique is used to measure the heat of combustion at a constant volume.[26] The heat released by the combustion of a known mass of the alkane is absorbed by the surrounding water and the calorimeter components, allowing for the calculation of the enthalpy of combustion.[26]

Experimental Protocol: Measurement of Enthalpy of Combustion using a Bomb Calorimeter

-

Sample Preparation: A precisely weighed sample of the alkane is placed in a sample holder within the steel "bomb."

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A thermometer and a stirrer are also placed in the water.

-

Initial Temperature Measurement: The initial temperature of the water is recorded after it has reached thermal equilibrium.

-

Ignition: The sample is ignited electrically.

-

Final Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The maximum temperature is recorded.

-

Calculation: The heat released by the reaction is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined separately through calibration). The enthalpy of combustion is then determined on a molar basis.[27]

-

Caption: Experimental Workflow for Bomb Calorimetry.

-

Adiabatic Scanning Calorimetry: This technique is employed to measure heat capacity and enthalpy changes associated with phase transitions (e.g., melting).[28] It maintains a near-zero temperature difference between the sample cell and its surroundings, allowing for precise measurements of heat flow.[28]

-

Transpiration Method: This method is suitable for determining the vapor pressure of compounds with low volatility.[21] An inert gas is passed over the alkane sample at a known rate, becoming saturated with the alkane's vapor. The amount of the alkane transported by the gas is then measured, from which the vapor pressure can be calculated.[21]

Computational Approaches

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules, often complementing experimental data.[29][30]

-

Molecular Simulation: High-throughput force field simulations and Monte Carlo methods can be used to calculate a range of thermodynamic properties, including liquid densities, heats of vaporization, and heat capacities.[29][30][31][32] These simulations model the interactions between large numbers of molecules to predict their collective behavior.

-

Quantum Mechanics: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules.[33][34] DFT calculations can provide insights into molecular stability, steric energy, and other factors that influence the .[12]

Conclusion

The branching of an alkane's carbon skeleton is a critical structural feature that dictates its thermodynamic behavior. The resulting changes in molecular shape, surface area, and symmetry have a cascading effect on intermolecular forces and molecular packing efficiency. This, in turn, leads to predictable and quantifiable differences in boiling points, melting points, enthalpies of formation, heats of combustion, entropy, and vapor pressure between branched and linear isomers.

For researchers in drug development and other scientific disciplines, a thorough grasp of these principles is indispensable. The ability to predict how a molecule's structure will influence its physical and energetic properties is fundamental to the design of new chemical entities with desired characteristics and the optimization of processes such as purification and formulation. The synergy between advanced experimental techniques and powerful computational methods continues to deepen our understanding of these fundamental thermodynamic relationships, paving the way for more rational and efficient molecular design.

References

- 1. benchchem.com [benchchem.com]

- 2. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. doubtnut.com [doubtnut.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. steric hindrance effect: Topics by Science.gov [science.gov]

- 7. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. brainly.com [brainly.com]

- 21. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 22. matmake.com [matmake.com]

- 23. umsl.edu [umsl.edu]

- 24. Vapor Pressure and Its Temperature Dependence of 28 Organic Compounds: Cyclic Amines, Cyclic Ethers, and Cyclic and Open Chain Secondary Alcohols | Semantic Scholar [semanticscholar.org]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. youtube.com [youtube.com]

- 28. books.rsc.org [books.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning [ouci.dntb.gov.ua]

- 33. chemrxiv.org [chemrxiv.org]

- 34. anl.gov [anl.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Nonane Isomers

Abstract

Nonane (C₉H₂₀), with its 35 constitutional isomers, represents a significant class of alkanes with diverse applications ranging from components in high-octane fuels to solvents and chemical feedstocks.[1][2] The specific branching pattern of a nonane isomer critically influences its physicochemical properties, such as boiling point and octane rating, making the selective synthesis of particular isomers a key objective in both industrial and research settings.[1] This guide provides a comprehensive overview of the primary synthetic pathways to nonane isomers, tailored for researchers, scientists, and drug development professionals. We will explore large-scale industrial methods focused on isomer mixtures, such as catalytic reforming and hydrocracking, as well as laboratory-scale techniques, including Corey-House, Grignard, and Wurtz reactions, which offer precise control for synthesizing specific, highly-pure isomers. The discussion emphasizes the underlying reaction mechanisms, the rationale behind experimental choices, and detailed protocols for practical implementation.

Industrial-Scale Synthesis: Pathways to Isomer Mixtures

Industrial synthesis of nonane isomers is primarily driven by the fuel industry, where branched alkanes are valued for their high octane ratings.[3] These processes typically start with fractions from crude oil and produce a complex mixture of isomers.

Catalytic Reforming and Isomerization

Catalytic reforming is a cornerstone process in petroleum refining used to convert low-octane linear hydrocarbons into high-octane branched alkanes (isoparaffins) and aromatic compounds.[4][5] The isomerization of n-nonane to its branched counterparts is a key reaction within this process.

Causality Behind Experimental Choices: The process utilizes a bifunctional catalyst, typically platinum (Pt) supported on an acidic material like alumina (Al₂O₃).[6] This choice is critical:

-

Platinum (Metal Function): Serves as the site for dehydrogenation of the alkane to an alkene and subsequent hydrogenation of the rearranged alkene back to a branched alkane.[7][8]

-

Acidic Support (Acid Function): Provides Brønsted acid sites that protonate the alkene intermediate, forming a carbenium ion. This ion is the key to skeletal rearrangement, as it can undergo hydride and methyl shifts to form more stable tertiary carbenium ions, which lead to branched structures.[8]

Reaction conditions are tightly controlled, with temperatures ranging from 495 to 525 °C and high hydrogen pressure (5 to 45 atm).[4] High temperature is necessary to overcome the activation energy for C-C bond rearrangement, while high hydrogen pressure suppresses undesirable side reactions like coking and hydrocracking, which deactivates the catalyst.[6]

Generalized Isomerization Mechanism: The accepted mechanism for alkane isomerization on a bifunctional catalyst involves a series of steps where the alkane is first dehydrogenated on a metal site, the resulting alkene moves to an acid site to be isomerized as a carbenium ion, and the branched alkene then moves back to a metal site for hydrogenation.

Caption: Bifunctional catalyst mechanism for n-nonane isomerization.

Hydrocracking of Long-Chain Alkanes

Hydrocracking is a versatile process that combines catalytic cracking and hydrogenation to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and diesel components.[9][10] When applied to feedstocks containing molecules larger than nonane, it can be a significant source of nonane isomers.

The catalysts are also bifunctional, similar to those in reforming, but are designed to favor the cracking of C-C bonds.[7] The reaction proceeds via a similar carbenium ion mechanism, but instead of just rearranging, the carbocation undergoes β-scission, breaking the carbon chain.[10]

Table 1: Comparison of Industrial Processes

| Feature | Catalytic Reforming/Isomerization | Hydrocracking |

| Primary Goal | Increase octane number via branching | Reduce molecular weight |

| Feedstock | Naphtha (including n-nonane) | Heavy gas oils, waxes |

| Primary Products | Branched isomers, aromatics | Lighter alkanes (e.g., nonane isomers) |

| Catalyst Type | Pt on acidic support (e.g., Al₂O₃) | Noble metals (Pt, Pd) or non-noble (NiMo, NiW) on acidic supports (zeolites)[9][11] |

| Key Mechanism | Skeletal rearrangement | β-scission of carbocations |

Fischer-Tropsch Synthesis

The Fischer-Tropsch (F-T) process is a method for producing liquid hydrocarbons from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂).[12][13] While it typically produces a wide distribution of linear alkanes, catalyst and process modifications can promote the formation of branched isomers.[14]

The mechanism involves the polymerization of CHx monomers on the catalyst surface.[14] The formation of branched hydrocarbons is often explained by the re-adsorption and subsequent growth of olefin intermediates (like propene), which can form secondary or tertiary-attached species, leading to methyl-branched products upon further chain growth.[15] Cobalt and iron are the most common catalysts, with iron being more tolerant of lower H₂:CO ratios and cobalt favoring the production of long-chain linear alkanes.[13][14]

Laboratory-Scale Synthesis: Pathways to Specific Isomers

For research and specialized applications, the synthesis of a single, high-purity nonane isomer is often required. This demands highly selective chemical reactions that allow for precise control over the final carbon skeleton.

Corey-House Synthesis

The Corey-House reaction is one of the most powerful methods for creating unsymmetrical alkanes (R-R') with high yield.[16][17] It involves the reaction of a lithium dialkylcuprate (R₂CuLi), known as a Gilman reagent, with an alkyl halide (R'-X).[18] This method avoids many of the side reactions that plague other coupling methods like the Wurtz reaction.[19]

Causality Behind Experimental Choices: The success of this reaction hinges on the distinct roles of the organometallic reagents.

-

Alkyllithium Formation: An alkyl halide is treated with lithium metal to form a highly reactive alkyllithium reagent.[17]

-

Gilman Reagent Formation: The alkyllithium reacts with a copper(I) salt (typically CuI) to form the lithium dialkylcuprate. The copper center moderates the reactivity of the alkyl group compared to the alkyllithium precursor, making it a softer nucleophile that is highly selective for coupling with the second alkyl halide.[19]

-

Coupling: The Gilman reagent reacts with a second alkyl halide in a cross-coupling reaction. For optimal yield, the alkyl halide (R'-X) should be primary or secondary, while the alkyl groups on the Gilman reagent can be primary, secondary, or tertiary.[16][18]

Caption: General workflow for Corey-House synthesis.

Experimental Protocol: Synthesis of 2,3,4-Trimethylhexane

This protocol outlines the synthesis of this compound from sec-butyl bromide and 3-methyl-2-bromopentane.

-

Preparation of Lithium di-sec-butylcuprate (Gilman Reagent):

-

In a flame-dried, three-necked flask under an inert argon atmosphere, add lithium metal to anhydrous diethyl ether.

-

Slowly add sec-butyl bromide dropwise while stirring. The reaction is exothermic and will form sec-butyllithium.

-

In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.

-

Transfer the prepared sec-butyllithium solution to the CuI suspension via cannula. The formation of the Gilman reagent is indicated by a color change.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at 0 °C, add 3-methyl-2-bromopentane dropwise.

-

Allow the reaction mixture to stir and slowly warm to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the ether via rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.[20][21]

-

Grignard Reactions

The Grignard reaction is a fundamental tool for C-C bond formation.[22] While it is most commonly used to synthesize alcohols, these alcohols can be readily converted to alkanes, providing a robust pathway to highly branched isomers.[23] The synthesis of 2,2,4,4-tetramethylpentane is a classic example.[24][25]

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: An organomagnesium halide (R-Mg-X) is formed by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent. The ether is crucial as it stabilizes the Grignard reagent complex.[22]

-

Nucleophilic Attack: The Grignard reagent is a powerful nucleophile and a strong base. It readily attacks the electrophilic carbon of a carbonyl group (e.g., a ketone) to form a new C-C bond, resulting in a magnesium alkoxide intermediate.[26]

-

Protonation & Reduction: An acidic workup protonates the alkoxide to yield an alcohol.[22] To obtain the final alkane, the alcohol must be reduced. This can be achieved via a two-step process: conversion of the alcohol to a tosylate followed by reduction with a hydride source like LiAlH₄, or dehydration to an alkene followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentane

This pathway involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction.

-

Preparation of tert-Butylmagnesium chloride (Grignard Reagent):

-

Under an inert atmosphere, react tert-butyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of pinacolone (3,3-dimethyl-2-butanone) in anhydrous THF dropwise.

-

Allow the reaction to stir and warm to room temperature.

-

-

Workup to Alcohol:

-

Carefully quench the reaction with a cold saturated solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layers, and dry.

-

Purify the resulting tertiary alcohol (2,2,4,4-tetramethyl-3-pentanol) by distillation or chromatography.

-

-

Reduction to Alkane:

-

Convert the alcohol to its corresponding tosylate using tosyl chloride and pyridine.

-

Reduce the tosylate to 2,2,4,4-tetramethylpentane using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

-

Table 2: Comparison of Laboratory Synthesis Methods

| Feature | Corey-House Synthesis | Grignard Reaction Pathway | Wurtz Reaction |

| Alkane Type | Symmetrical & Unsymmetrical[16] | Highly Branched (via tertiary alcohols) | Symmetrical only[27][28] |

| Key Reagent | Lithium Dialkylcuprate (Gilman) | Organomagnesium Halide (Grignard) | Sodium Metal |

| Primary Advantage | High yield, high selectivity for cross-coupling.[17] | Versatile for C-C bond formation, excellent for creating quaternary centers. | Simple one-step coupling. |

| Key Limitation | Requires stoichiometric copper, sensitive reagents. | Multi-step if alkane is the target, sensitive to protic solvents.[29] | Prone to side reactions (elimination), mixtures with unsymmetrical halides, fails with tertiary halides.[30][31] |

Wurtz Reaction

The Wurtz reaction, discovered in 1855, involves the coupling of two alkyl halides in the presence of sodium metal to form a new C-C bond.[27]

2 R-X + 2 Na → R-R + 2 NaX